molecular formula C18H18N2S B2935718 1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole CAS No. 1207045-94-0

1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole

Cat. No.: B2935718
CAS No.: 1207045-94-0
M. Wt: 294.42
InChI Key: ALRQQFRVAISRLT-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Future Directions

Future research on this compound could involve studying its reactivity and potential applications, particularly if it shows promising biological activity. Additionally, studies could be conducted to optimize its synthesis and improve its yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-methylphenylamine and 4-methylphenylamine, the reaction proceeds through a series of steps including sulfonation, cyclization, and methylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the attached phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-2-(methylsulfanyl)-1H-imidazole
  • 1-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole
  • 1-(2-methylphenyl)-2-(methylsulfanyl)-1H-imidazole

Uniqueness

1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole is unique due to the specific arrangement of its substituents

Properties

IUPAC Name

1-(2-methylphenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13-8-10-15(11-9-13)17-12-19-18(21-3)20(17)16-7-5-4-6-14(16)2/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRQQFRVAISRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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